N-Hexyl-N'-(4-isocyanatobutyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexyl-N’-(4-isocyanatobutyl)urea is a chemical compound with the molecular formula C12H23N3O2. It is known for its unique structure, which includes a hexyl group and an isocyanate group attached to a urea backbone. This compound is used in various scientific research applications due to its reactivity and functional properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N’-(4-isocyanatobutyl)urea typically involves the reaction of hexylamine with 4-isocyanatobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Hexylamine+4-Isocyanatobutyl isocyanate→N-Hexyl-N’-(4-isocyanatobutyl)urea
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis .
Industrial Production Methods
In an industrial setting, the production of N-Hexyl-N’-(4-isocyanatobutyl)urea involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated systems ensures consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexyl-N’-(4-isocyanatobutyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
The major products formed from these reactions include various urea and amine derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
N-Hexyl-N’-(4-isocyanatobutyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of N-Hexyl-N’-(4-isocyanatobutyl)urea involves its reactivity with various biological and chemical targets. The isocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This reactivity makes it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Hexyl-N’-(4-isocyanatobutyl)carbamate
- N-Hexyl-N’-(4-isocyanatobutyl)thiourea
- N-Hexyl-N’-(4-isocyanatobutyl)guanidine
Uniqueness
N-Hexyl-N’-(4-isocyanatobutyl)urea is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications .
Eigenschaften
CAS-Nummer |
916915-24-7 |
---|---|
Molekularformel |
C12H23N3O2 |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
1-hexyl-3-(4-isocyanatobutyl)urea |
InChI |
InChI=1S/C12H23N3O2/c1-2-3-4-5-9-14-12(17)15-10-7-6-8-13-11-16/h2-10H2,1H3,(H2,14,15,17) |
InChI-Schlüssel |
VSFQVVXLMVUIOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)NCCCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.